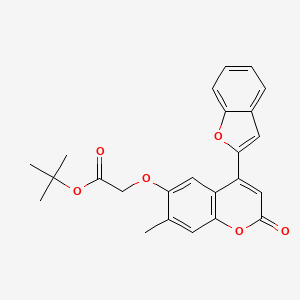

tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

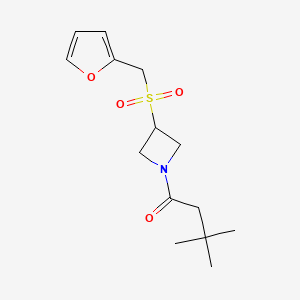

“tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate” is a chemical compound with the molecular formula C23H20O6 . It’s a part of a class of compounds known as benzofurans . Benzofurans are used as synthetic intermediates in the preparation of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the use of synthetic methods for preparing N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide, a compound of formula (3), and its use thereof for the preparation of other compounds . A one-pot three-step reaction of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with a series of salicylaldehydes has been described for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of “tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate” includes a benzofuran moiety and a chromen moiety . The benzofuran moiety is a pharmaceutically significant scaffold, present in numerous naturally occurring and synthetic biologically active molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives often involve palladium or nickel-catalysed coupling reactions . The development of facile and practical methods with easily accessible precursors for the construction of 2-(benzofuran-2-yl)quinoline compounds is highly desirable and valuable .

Aplicaciones Científicas De Investigación

Polymerization Initiators and Organic Synthesis

Di-tert. butyl peroxide, a compound related in functionality to the tert-butyl group in the query compound, has been studied for its role as an initiator in the polymerization of styrene. This research demonstrates the potential of tert-butyl-based compounds in facilitating polymerization processes, highlighting the tert-butyl group's utility in generating polymers with specific end-group functionalities (Allen & Bevington, 1961).

Material Science and Electroluminescence

Benzofuran derivatives have been synthesized and evaluated for their applications in organic electroluminescence (OEL). The research into linear benzofuran trimers, for instance, explores their potential as materials for OEL, demonstrating how structural modifications, like the introduction of tert-butyl groups, can impact solubility, aggregation, and emission properties. This work underlines the relevance of benzofuran and tert-butyl functionalities in developing new materials for electronic applications (Anderson, Taylor, & Verschoor, 2004).

Catalysis and Synthetic Applications

Research on di-tert-butylneopentylphosphine and its use in palladium-catalyzed reactions, such as the α-arylation of ketones, showcases the importance of tert-butyl groups in ligand design for catalysis. This work suggests that tert-butyl containing ligands can enhance the efficiency and selectivity of catalytic processes, offering pathways for the synthesis of complex organic molecules, including benzofurans (Raders et al., 2014).

Apoptosis Induction in Cancer Research

While not directly related to the exact compound , research on benzofuran-2-acetic ester derivatives has shown potential in inducing apoptosis in breast cancer cells. This indicates the broader therapeutic and biological research interest in benzofuran derivatives, suggesting potential areas of investigation for related compounds in cancer treatment and drug development (Giordano et al., 2017).

Direcciones Futuras

Benzofuran derivatives, including “tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate”, have potential applications in medicinal chemistry due to their various biological activities . The development of new synthetic methods and the exploration of their biological activities could be valuable directions for future research .

Propiedades

IUPAC Name |

tert-butyl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O6/c1-14-9-20-16(11-19(14)27-13-23(26)30-24(2,3)4)17(12-22(25)29-20)21-10-15-7-5-6-8-18(15)28-21/h5-12H,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCSUNWQTXBLGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=O)OC(C)(C)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2389810.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2389812.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2389813.png)

![tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2389815.png)

![10-Azadispiro[2.1.35.23]decan-9-one](/img/structure/B2389816.png)

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2389819.png)

![N-(4-fluorophenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2389820.png)

![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide](/img/structure/B2389824.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2389825.png)

![(5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2389828.png)